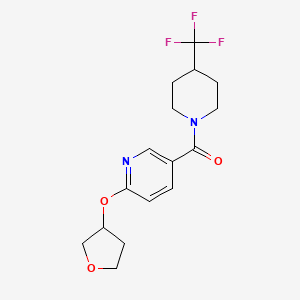
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic compound, integrating a pyridine, a tetrahydrofuran, and a piperidine moiety. This unique structure suggests its potential utility in various applications, particularly in pharmaceuticals, due to its diverse functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step process:
Formation of Tetrahydrofuran-3-yl ether: : This involves reacting tetrahydrofuran with an appropriate pyridine derivative in the presence of a strong base like sodium hydride.
Incorporation of Piperidinyl Moiety: : The reaction proceeds by introducing the piperidin-4-yl methanone group, which can be achieved through a nucleophilic substitution reaction.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, optimizing reaction conditions and utilizing continuous flow techniques to maximize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound's tetrahydrofuran ring can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: : Potential for reducing the ketone group, altering its pharmacokinetic properties.
Substitution: : The aromatic pyridine ring allows for various substitution reactions, potentially modifying its activity.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Chromium trioxide.
Reducing agents: : Sodium borohydride, Lithium aluminium hydride.
Substitution conditions: : Halogenating agents like N-bromosuccinimide for electrophilic aromatic substitution.
Major Products
Oxidation and reduction reactions yield derivatives with modified functional groups, potentially impacting the compound's pharmacological profile. Substitution reactions primarily yield halogenated or otherwise functionalized pyridine derivatives.
Scientific Research Applications
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone holds significant promise in various fields:
Chemistry: : As a versatile intermediate for synthesizing more complex molecules.
Biology: : Potentially as a biochemical probe due to its unique functional groups.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the development of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, likely through its pyridine ring, which can participate in hydrogen bonding and pi-stacking interactions. The trifluoromethyl group on the piperidine ring can enhance these interactions by increasing the compound's lipophilicity and metabolic stability.
Comparison with Similar Compounds
When compared to similar compounds such as (6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone and (6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone), our compound stands out due to its specific functionalization at both the tetrahydrofuran and piperidine moieties.
Similar Compounds
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-3-yl)piperidin-1-yl)methanone
(6-(pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone)
Both offer similar pharmacological potential but differ in their lipophilicity and metabolic pathways, which could impact their bioavailability and therapeutic efficacy.
This compound's unique structural features make it an exciting candidate for further research and application. What’s next? Anything specific you’re curious about regarding this compound?
Properties
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-3-6-21(7-4-12)15(22)11-1-2-14(20-9-11)24-13-5-8-23-10-13/h1-2,9,12-13H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDDCNCBWPUZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2580331.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
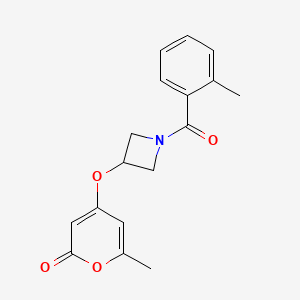
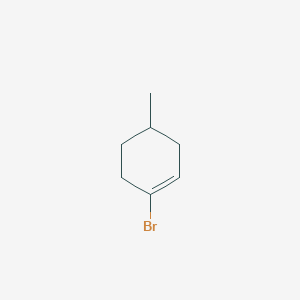
![1-{5-[4-(3-Chlorophenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2580338.png)
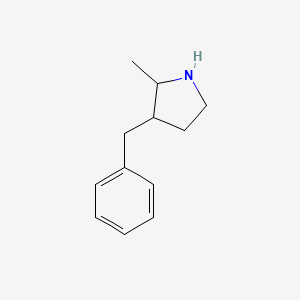
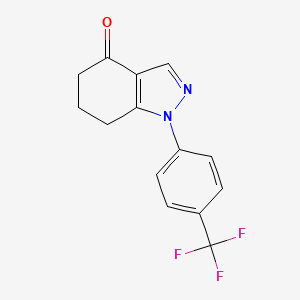
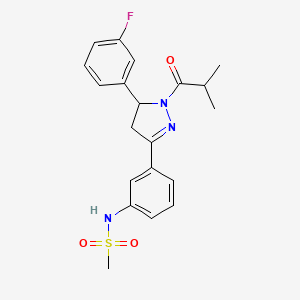
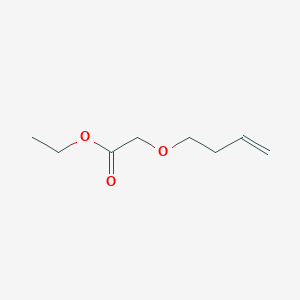
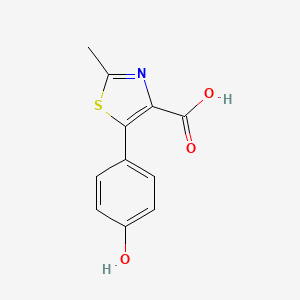
![2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2580348.png)

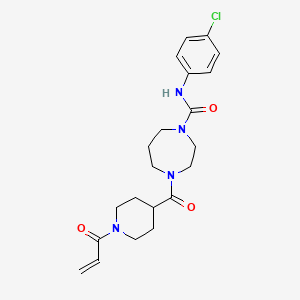
![4-[({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2580351.png)
